

Bioaccumulation potential of Tonalide in aquatic organisms

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **Tonalide**

Cat. No.: **B074961**

[Get Quote](#)

An In-depth Technical Guide

Topic: Bioaccumulation Potential of **Tonalide** in Aquatic Organisms Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Tonalide (AHTN), a synthetic polycyclic musk, is a ubiquitous fragrance ingredient in consumer products, leading to its persistent release into aquatic ecosystems via wastewater effluent.[1][2][3] Its chemical nature—characterized by high lipophilicity and resistance to degradation—creates a significant potential for accumulation in aquatic life.[2][4] This guide provides a detailed examination of the bioaccumulation potential of **Tonalide**, grounded in its physicochemical properties, metabolic fate in organisms, and the standardized methodologies for its assessment. We delve into the causality behind experimental design, focusing on the OECD Test Guideline 305 as the authoritative protocol for determining bioconcentration factors (BCF). Quantitative data are presented to illustrate the moderate to high bioaccumulation potential of **Tonalide**, underscoring the importance of this endpoint in the comprehensive environmental risk assessment of personal care product ingredients.

Introduction: The Environmental Profile of a Common Fragrance

Tonalide, chemically known as 1-(5,6,7,8-tetrahydro-3,5,5,6,8,8-hexamethyl-2-naphthyl)ethan-1-one (AHTN), is a synthetic fragrance prized for its persistent, musky scent.[5][6][7] Its extensive use in cosmetics, detergents, and other household products ensures a continuous pathway into the environment.[2][5] Due to incomplete removal during wastewater treatment, **Tonalide** is frequently detected in sewage treatment plant (STP) effluents, surface waters, sediments, and aquatic biota.[1][2][8]

The primary concern surrounding **Tonalide** in aquatic systems is its potential to bioaccumulate. Bioaccumulation is the net process by which an organism absorbs a substance from all environmental sources (water, food, sediment) at a rate faster than it can eliminate it.[9][10] For lipophilic (fat-loving) and persistent compounds like **Tonalide**, this process can lead to concentrations within an organism that are many orders of magnitude higher than in the surrounding environment, posing a toxicological risk.[11][12]

Physicochemical Drivers of Bioaccumulation

The bioaccumulation potential of a chemical is fundamentally dictated by its physical and chemical properties. For **Tonalide**, several key parameters signal a high propensity for partitioning from the aqueous phase into the organic tissues of aquatic organisms.

- Octanol-Water Partition Coefficient (Log K_{ow}): This parameter is the most critical indicator of a chemical's lipophilicity.[13][14] It measures the ratio of a chemical's concentration in an octanol phase to its concentration in a water phase at equilibrium. A high Log K_{ow} value indicates a strong tendency to partition into fatty tissues. **Tonalide** exhibits a high Log K_{ow} of approximately 5.7, which strongly predicts its potential to bioaccumulate in the lipid-rich tissues of aquatic organisms.[2][4][5][15] Under the Stockholm Convention, chemicals with a log K_{ow} greater than 5 are generally considered to have a high potential to bioaccumulate.[13]
- Water Solubility: Consistent with its high lipophilicity, **Tonalide** has very low water solubility, measured at approximately 1.25 mg/L.[8][15] This property minimizes its presence in the water column and drives its partitioning into sediment and biota.
- Persistence and Biodegradability: **Tonalide** is known for its slow biodegradability.[2][4] While it can undergo some biotransformation and photolysis, its overall persistence in aquatic

systems is significant, allowing ample time for uptake by organisms before it is broken down.

[5]

Table 1: Key Physicochemical Properties of Tonalide

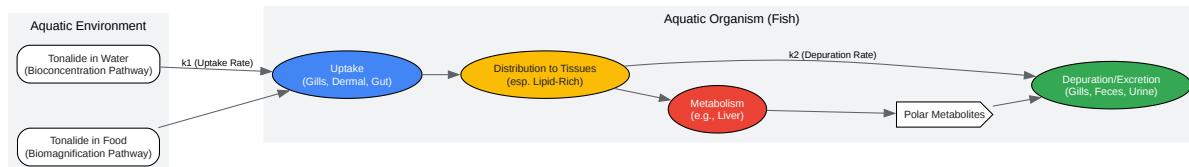
Property	Value	Significance for Bioaccumulation	Reference(s)
IUPAC Name	1-(3,5,5,6,8,8-hexamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone	N/A	[6][15]
Molecular Formula	C ₁₈ H ₂₆ O	N/A	[7][15]
Molecular Weight	258.4 g/mol	Influences diffusion rates	[15][16]
Log K _{ow}	5.4 - 5.7	High lipophilicity, strong driver for partitioning into fatty tissues	[2][5][8][15]
Water Solubility	~1.25 mg/L	Low solubility in water promotes partitioning to organic media	[15]
Vapor Pressure	0.000512 mmHg	Low volatility, tends to remain in aquatic/soil compartments	[15]

Biological Fate: Uptake, Metabolism, and Depuration

Once released into the aquatic environment, the net accumulation of **Tonalide** in an organism is a dynamic balance between uptake, metabolic biotransformation, and elimination (depuration).

Routes of Uptake

- Bioconcentration: This refers to the direct uptake of a chemical from the surrounding water, primarily across respiratory surfaces like gills.[9][17] Given **Tonalide**'s high Log K_{ow}, the concentration gradient between the water and the lipid-rich gill tissues drives passive diffusion into the organism. This is considered a primary uptake pathway for **Tonalide** in fish and other water-breathing organisms.
- Biomagnification: This process involves the accumulation of a chemical through the diet, leading to increasing concentrations at successively higher trophic levels. The evidence for **Tonalide** biomagnification in aquatic food webs is not definitive.[8] While its properties suggest a potential for dietary uptake, some field studies have concluded that **Tonalide** does not show increasing concentrations at higher trophic levels.[5] However, its presence in top predators confirms its entry into the food chain.[5][12]


Metabolism and Depuration

The ability of an organism to metabolize and excrete **Tonalide** is a critical determinant of its ultimate bioaccumulation potential.

- Metabolic Transformation: Some aquatic organisms possess enzymatic systems (e.g., cytochrome P450) capable of transforming **Tonalide** into more polar, water-soluble metabolites.[8] These metabolites can be more readily excreted, thus reducing the net accumulation of the parent compound. This metabolic capacity varies significantly between species. For instance, studies have shown that midge larvae (*Chironomus riparius*) can effectively transform AHTN, resulting in a low BCF, whereas the oligochaete worm (*Lumbriculus variegatus*), which lacks this ability, exhibits a very high BCF.[5]
- Depuration: Depuration is the elimination of a substance from an organism.[18] For **Tonalide**, this occurs through a combination of excretion of the parent compound and its metabolites via urine, feces, and passive diffusion back across the gills. The rate of depuration is inversely related to the BCF; slow depuration leads to higher bioaccumulation.

Diagram: Bioaccumulation Pathways of Tonalide in Fish

The following diagram illustrates the key processes governing the concentration of **Tonalide** within an aquatic organism like fish.

[Click to download full resolution via product page](#)

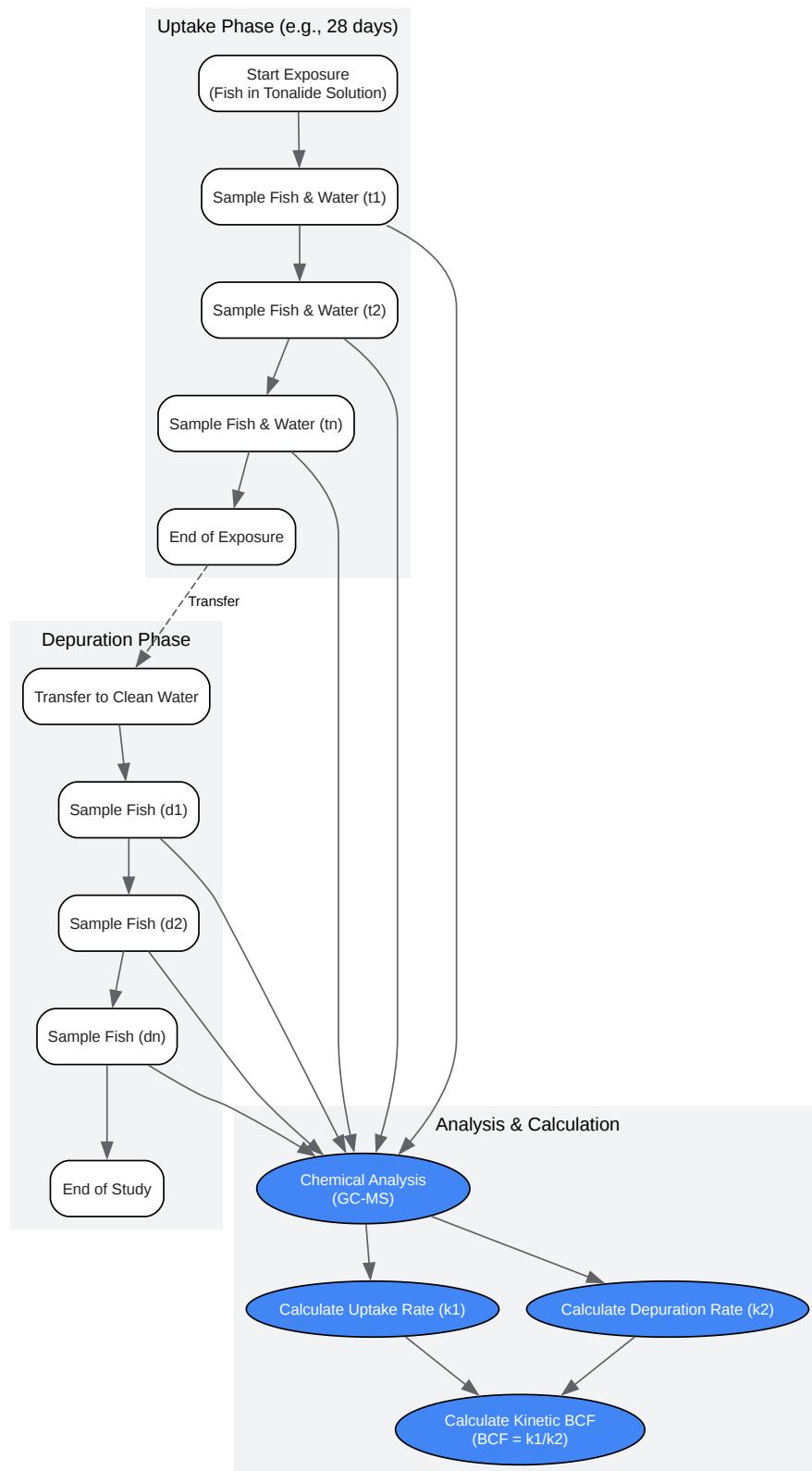
Caption: Conceptual model of **Tonalide** uptake, distribution, metabolism, and depuration in fish.

Authoritative Protocol: OECD Test Guideline 305

To standardize the assessment of bioaccumulation, regulatory bodies rely on validated protocols. The OECD Test Guideline 305: Bioaccumulation in Fish is the internationally recognized gold standard for determining the bioconcentration factor (BCF).[19][20]

Causality Behind the Guideline: The choice of this protocol is deliberate. It is designed to be a self-validating system that controls for the myriad of variables present in a natural ecosystem. By focusing on aqueous exposure under controlled laboratory conditions (flow-through systems), it provides a reproducible BCF value that reflects the intrinsic potential of a chemical to accumulate from water, which is a primary exposure route.[19]

Experimental Workflow: A Step-by-Step Breakdown


The OECD 305 guideline outlines a two-phase experiment:

- Phase 1: Exposure (Uptake)
 - Step 1: Acclimation & Test System: Healthy, juvenile fish of a recommended species (e.g., Zebrafish, *Danio rerio*; Bluegill Sunfish, *Lepomis macrochirus*) are acclimated to laboratory conditions.[8][19] A flow-through system is essential for lipophilic substances like **Tonalide**

to ensure a constant and uniform exposure concentration, preventing depletion of the test substance.

- Step 2: Exposure: Fish are exposed to a constant, sublethal concentration of **Tonalide** in the water for an extended period, typically 28 days. For poorly soluble compounds, a solvent carrier may be used, with an appropriate solvent control group included.
- Step 3: Sampling: At predetermined intervals, subsets of fish and water samples are collected. This allows for the measurement of the chemical concentration over time as the fish approach steady-state. A minimum of four fish are analyzed individually at each sampling point.[19]
- Phase 2: Depuration (Post-Exposure)
 - Step 4: Transfer: After the exposure phase, the remaining fish are transferred to a clean, identical system containing no **Tonalide**.
 - Step 5: Sampling: Fish are sampled at intervals throughout the depuration phase to measure the rate at which **Tonalide** is eliminated from their tissues.
- Analysis and Calculation
 - Step 6: Chemical Analysis: Concentrations of **Tonalide** in fish tissue (often normalized to lipid content) and water are quantified using highly sensitive analytical methods, such as solid-phase extraction followed by gas chromatography-mass spectrometry (SPE-GC-MS).[3]
 - Step 7: BCF Calculation: The BCF can be determined by two methods:
 - Steady-State BCF: The ratio of the **Tonalide** concentration in the fish (C_f) to the concentration in the water (C_w) once a plateau (steady-state) has been reached.
 - Kinetic BCF: Calculated as the ratio of the uptake rate constant (k_1) to the depuration rate constant (k_2). This method is often preferred as it does not require reaching a true steady-state and provides valuable information on the dynamics of the process.[20]

Diagram: OECD TG 305 Experimental Workflow

[Click to download full resolution via product page](#)

Caption: Standard workflow for determining Bioconcentration Factor (BCF) via OECD TG 305.

Quantitative Findings: Tonalide's Bioaccumulation in Numbers

Experimental studies following standardized protocols provide the most reliable data on **Tonalide**'s bioaccumulation potential.

- Key BCF Study: A pivotal study conducted according to OECD TG 305E with bluegill sunfish (*Lepomis macrochirus*) reported a BCF of 1320 L/kg wet weight based on total radioactivity (parent compound plus metabolites).[8] Crucially, when considering only the parent **Tonalide** compound, the BCF was calculated to be 597 L/kg wet weight.[8] This distinction highlights the role of metabolism in mitigating overall bioaccumulation.
- Species Variability: As noted earlier, metabolic differences lead to a wide range of BCF values across species. The high BCF of 6918 L/kg in the worm *Lumbriculus variegatus* contrasts sharply with the BCF of 50-112 L/kg in the midge larvae *Chironomus riparius*, demonstrating that reliance on a single species can be misleading without understanding metabolic capacity.[5]

Table 2: Experimentally Derived Bioconcentration Factors (BCF) for Tonalide

Test Organism	BCF Value (L/kg wet wt.)	Key Finding	Reference
Lepomis macrochirus (Bluegill Sunfish)	597 (parent compound)	Standard OECD guideline study shows moderate bioconcentration.	[8]
Lepomis macrochirus (Bluegill Sunfish)	1320 (total radioactivity)	Includes metabolites, indicating their contribution to the total body burden.	[8]
Lumbriculus variegatus (Oligochaete Worm)	6918	Demonstrates very high bioaccumulation potential in a poor metabolizer.	[5]
Chironomus riparius (Midge Larvae)	50 - 112	Shows low bioaccumulation due to efficient metabolic transformation.	[5]

These values, particularly the OECD guideline result of 597 L/kg, classify **Tonalide** as having a moderate to high potential for bioconcentration in aquatic organisms.

Conclusion and Implications for Risk Assessment

The scientific evidence is unequivocal: **Tonalide** possesses the requisite physicochemical properties—high lipophilicity and persistence—to bioaccumulate in aquatic organisms. This potential is confirmed by experimental data derived from robust, internationally accepted protocols like OECD TG 305, which indicate a moderate to high bioconcentration factor in fish.

For the environmental risk assessor, this has several key implications:

- Bioaccumulation is a Confirmed Hazard: **Tonalide** will partition from water and concentrate in the tissues of aquatic organisms. This accumulation is the basis for potential chronic

toxicity, as internal tissue concentrations can reach levels that elicit adverse effects even when water concentrations are low.[1][8]

- Metabolism is a Key Modulator: The significant variability in BCF values across different species underscores the critical role of metabolic capacity in determining the ultimate risk.[5] Risk assessments should consider this variability, as species with poor metabolic capabilities may be at higher risk.
- Need for Continued Monitoring: Given the widespread and continuous release of **Tonalide** into the environment, its presence in biota serves as an important indicator of environmental contamination and potential risk.[12][21]

In conclusion, while **Tonalide** may not be a classic biomagnifying substance in aquatic food webs, its significant bioconcentration potential warrants its classification as a substance of environmental concern.[8] A thorough understanding of its bioaccumulation dynamics is essential for developing accurate environmental quality standards and for guiding the development of future fragrance ingredients with more favorable environmental profiles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. vetmed.agriculturejournals.cz [vetmed.agriculturejournals.cz]
- 3. nanobioletters.com [nanobioletters.com]
- 4. Long-term exposure to polycyclic musk tonalide – A potential threat to juvenile zebrafish (Danio rerio)? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oekotoxzentrum.ch [oekotoxzentrum.ch]
- 6. johndwalsh.com [johndwalsh.com]
- 7. sarochem.com [sarochem.com]
- 8. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 9. rem-main.rem.sfu.ca [rem-main.rem.sfu.ca]
- 10. Use of the bioaccumulation factor to screen chemicals for bioaccumulation potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ewg.org [ewg.org]
- 12. mdpi.com [mdpi.com]
- 13. Octanol-water partition coefficient - Wikipedia [en.wikipedia.org]
- 14. Partition coefficient (KOW) and distribution ratio (DOW) - ECETOC [ecetoc.org]
- 15. Tonalide | C18H26O | CID 89440 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. ScenTree - Tonalide® (CAS N° 1506-02-1) [scentreco.co]
- 17. oehha.ca.gov [oehha.ca.gov]
- 18. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 19. OECD 305: Bioaccumulation in Fish | ibacon GmbH [ibacon.com]
- 20. umwelt-online.de [umwelt-online.de]
- 21. Comparison of passive sampling and biota for monitoring of tonalide in aquatic environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Bioaccumulation potential of Tonalide in aquatic organisms]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b074961#bioaccumulation-potential-of-tonalide-in-aquatic-organisms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com